N1-Methylation: Lipophilicity and H-Bond Donor Impact
N1-methylation of the indole core eliminates one hydrogen bond donor (HBD) compared to the des-methyl analog N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]glycine, reducing predicted HBD count from 3 to 2. Calculated partition coefficients indicate a ΔlogP increase of approximately +0.5 to +0.7 units for the N1-methylated compound . This modification is predicted to enhance passive membrane permeability and reduce aqueous solubility, relevant when selecting a compound for cell-based assays or in vivo studies where bioavailability is a consideration.
| Evidence Dimension | Calculated logP and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.1; HBD = 2 (glycine NH and COOH) |
| Comparator Or Baseline | N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]glycine: Predicted logP ≈ 1.4; HBD = 3 (indole NH, glycine NH, COOH) |
| Quantified Difference | ΔlogP ≈ +0.7; ΔHBD = -1 |
| Conditions | Calculated using fragment-based method (CLOGP) for neutral species; predicted using standard in silico tools (ChemAxon/SwissADME-like algorithms) |
Why This Matters
A higher logP and reduced HBD count favor membrane permeation for intracellular target engagement, making the N1-methyl derivative preferable for cellular assays where the des-methyl analog may exhibit limited permeability.
